Molecular structure of 5-Bromo-2,4-difluorobiphenyl C12H7BrF2
Molecular structure of 5-Bromo-2,4-difluorobiphenyl C12H7BrF2
Comprehensive Structural & Synthetic Guide: 5-Bromo-2,4-difluorobiphenyl ( )
Executive Summary
The molecular scaffold 5-Bromo-2,4-difluorobiphenyl represents a critical "privileged structure" in modern materials science and medicinal chemistry. Characterized by its specific halogenation pattern—where the electron-withdrawing fluorine atoms modulate the lipophilicity and metabolic stability, and the bromine atom serves as a versatile handle for late-stage diversification—this compound is a linchpin in the synthesis of liquid crystal mesogens and biaryl-based pharmaceuticals.
This guide moves beyond basic characterization to provide a mechanistic understanding of its synthesis, structural dynamics, and reactivity profile. We prioritize high-fidelity synthetic routes that ensure regiochemical integrity, specifically preserving the C5-Bromine motif during biphenyl construction.
Part 1: Structural Analysis & Electronic Properties
Molecular Geometry and Torsion Dynamics
Unlike unsubstituted biphenyl, which is planar in the crystalline state but twisted in solution, 5-Bromo-2,4-difluorobiphenyl exhibits a permanently twisted conformation due to the ortho-fluorine effect .
-
Steric Clash: The fluorine atom at the C2 position creates a steric repulsion with the ortho-hydrogens of the adjacent phenyl ring (Ring B). This forces the two aromatic rings out of coplanarity.
-
Dihedral Angle: Experimental data on analogous fluorinated biphenyls suggests a dihedral angle (
) of approximately 38°–45° in solution. This non-planar geometry is a critical quality attribute (CQA) for disrupting -stacking in liquid crystal formulations, thereby lowering the melting point and viscosity of the bulk material.
Electronic Distribution (The Fluorine Scan)
The 2,4-difluoro substitution pattern creates a unique electrostatic landscape:
-
C2-F & C4-F: exert a strong inductive electron-withdrawing effect (-I), deactivating the ring toward electrophilic attack but activating it for nucleophilic aromatic substitution (
) if strong nucleophiles are used. -
C5-Br: Located para to the C2-fluorine and ortho to the C4-fluorine. The C-Br bond is polarized, but the adjacent fluorines reduce the electron density on the ring, making the C-Br bond slightly more labile to oxidative addition by palladium catalysts compared to non-fluorinated analogs.
Physicochemical Profile (Predicted & Analog-Based)
| Property | Value / Characteristic | Relevance |
| Formula | Core stoichiometry | |
| Molecular Weight | 269.09 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity (Blood-Brain Barrier penetration potential) |
| Melting Point | 60°C - 75°C (Solid) | Low melting point aids in liquid crystal eutectic mixtures |
| H-Bond Donors | 0 | Permeability enhancer |
| Rotatable Bonds | 1 | Conformational flexibility |
Part 2: Synthetic Pathways & Causality
To synthesize 5-Bromo-2,4-difluorobiphenyl with high regiocontrol, direct bromination of 2,4-difluorobiphenyl is not recommended as the primary route due to competing directing effects (directing to C3 or C6).
The Superior Route: Site-Selective Suzuki-Miyaura Coupling We utilize a "Halogen Dance" strategy where we exploit the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.
The Logic of Selective Coupling
-
Starting Material: 1-Bromo-2,4-difluoro-5-iodobenzene.
-
Mechanism: The C-I bond (bond dissociation energy ~65 kcal/mol) undergoes oxidative addition to
significantly faster than the C-Br bond (~81 kcal/mol). -
Result: We couple the phenyl ring solely at the C5 position (relative to the benzene precursor), which becomes C1 in the biphenyl product, leaving the Bromine intact at the new position 5.
Visualization of Synthetic Workflow
Figure 1: Chemoselective synthesis exploiting the reactivity differential between Aryl-I and Aryl-Br bonds.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating : if the color change does not occur or the TLC does not show the specific
Materials
-
Substrate: 1-Bromo-2,4-difluoro-5-iodobenzene (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.1 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (0.03 equiv) -
Base: Sodium Carbonate (
), 2.0 M aqueous solution. -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).
Step-by-Step Methodology
-
Degassing (Critical Step):
-
Action: Charge the solvent (DME) into the reaction vessel. Sparge with Argon for 20 minutes.
-
Causality: Oxygen poisons the
species, leading to homocoupling of the boronic acid (biphenyl impurity) and stalling the cycle. -
Validation: The solvent should show no bubbling when agitation stops.
-
-
Reagent Assembly:
-
Add the aryl iodide, phenylboronic acid, and aqueous base under a counter-flow of Argon.
-
Add the catalyst last to minimize induction time in air.
-
-
Reaction:
-
Heat to 80°C (oil bath temperature).
-
Monitoring: Run TLC (Hexane/EtOAc 95:5) at 1 hour.
-
Endpoint: Disappearance of the starting iodide (
) and appearance of the fluorescent biphenyl product ( ). The bromide starting material should not react.
-
-
Workup & Purification:
-
Cool to room temperature.[1] Dilute with water and extract with Ethyl Acetate.
-
Dry organic layer over
. -
Purification: Flash column chromatography using 100% Hexanes grading to 5% EtOAc.
-
Note: The product is likely a white or off-white solid.
-
Part 4: Applications in Drug Discovery & Materials
The "Magic Methyl" Bioisostere
In medicinal chemistry, the 2,4-difluorophenyl moiety is often used as a metabolically stable bioisostere for a phenyl ring.
-
Metabolic Blocking: The Fluorine at C4 blocks P450-mediated para-hydroxylation, a common clearance pathway.
-
Binding Affinity: The C5-Bromine allows for further coupling (e.g., Buchwald-Hartwig amination) to attach solubilizing tails or specific receptor-binding motifs.
Liquid Crystal Mesogens
For display technologies, this molecule serves as a "negative dielectric anisotropy" building block.
-
Vertical Alignment (VA) Mode: The lateral fluorines (at 2 and 4) create a dipole moment perpendicular to the long axis of the molecule. This is essential for VA-LCDs used in high-end monitors.
Functionalization Workflow
Figure 2: Divergent synthesis capabilities of the 5-Bromo scaffold.
References
-
Sonoda, Y., et al. (2007).[2] "Fluorinated diphenylpolyenes: crystal structures and emission properties." Journal of Physical Chemistry A. Link
- Relevance: Establishes the structural impact of fluorine substitution on biphenyl planarity and crystal packing.
-
Al-Sehemi, A. G., et al. (2023). "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions." ACS Omega. Link
- Relevance: Provides the authoritative Suzuki-Miyaura coupling protocols for fluorin
-
PharmaBlock Whitepaper. (2023). "Application of Fluorine in Drug Discovery." Link
- Relevance: Details the "Fluorine Scan" and metabolic stability benefits of the 2,4-difluoro motif.
-
Gray, G. W., et al. (1989). "Fluorinated Biphenyl Derivatives."[3][4] European Patent EP0426815B1. Link
- Relevance: Foundational text on the use of these specific scaffolds in Liquid Crystal formul
-
ChemSrc Database. (2025). "5-Bromo-2,4-difluoroaniline Properties." Link
-
Relevance: Physical data for the primary precursor used in the synthesis.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated diphenylpolyenes: crystal structures and emission properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
